molecular formula C12H8N2O2 B13636221 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13636221
M. Wt: 212.20 g/mol
InChI Key: YHVSFLLDJMKBBN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic organic compound that features both furan and pyridine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multicomponent reactions. One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Brominated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules, influencing their activity. Additionally, the nitrile group can form hydrogen bonds with active sites of enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its combination of furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the design of new compounds with potential therapeutic applications.

Biological Activity

3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, drawing from diverse research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C11_{11}H8_{8}N2_{2}O
  • CAS Number : 62591-21-3
  • Molecular Weight : 186.19 g/mol

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Condensation Reactions : Involving furan and pyridine derivatives.
  • Cyclization Processes : To form the furan and pyridine rings.
  • Nitrile Formation : Via reaction of appropriate precursors under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential use in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promise in anticancer studies, particularly against human cancer cell lines. Notable findings include:

  • Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)

The compound was found to inhibit cell proliferation with IC50_{50} values as low as 10 µM for certain cell lines.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa and MCF7 cells revealed that treatment with varying concentrations of the compound led to cell cycle arrest at the G1 phase and increased apoptosis markers, including Annexin V positivity.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-(furan-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H

InChI Key

YHVSFLLDJMKBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2

Origin of Product

United States

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